5-シアノ-6-メチルピリジン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

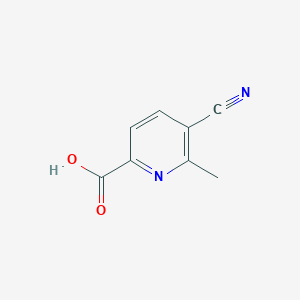

5-Cyano-6-methylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H6N2O2 It is a derivative of pyridine, characterized by the presence of a cyano group at the 5-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position

科学的研究の応用

5-Cyano-6-methylpyridine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-6-methylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine-2-carboxylic acid with a cyanating agent such as cyanogen bromide or sodium cyanide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyano group replaces a leaving group on the pyridine ring.

Another method involves the direct cyanation of 6-methylpyridine-2-carboxylic acid using a palladium-catalyzed cross-coupling reaction with a suitable cyanide source. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

Industrial production of 5-cyano-6-methylpyridine-2-carboxylic acid often employs large-scale batch or continuous flow processes. These processes utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The choice of cyanating agent and catalyst is crucial for achieving high efficiency and cost-effectiveness in industrial settings.

化学反応の分析

Types of Reactions

5-Cyano-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the cyano group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually carried out under an inert atmosphere at low temperatures.

Substitution: Amines, alcohols; reactions are performed under basic or acidic conditions, depending on the nucleophile used.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives, depending on the nucleophile.

作用機序

The mechanism of action of 5-cyano-6-methylpyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The exact molecular targets and pathways involved vary based on the context of its use.

類似化合物との比較

Similar Compounds

- 6-Methylpyridine-2-carboxylic acid

- 5-Cyano-2-methylpyridine

- 5-Cyano-6-chloropyridine-2-carboxylic acid

Uniqueness

5-Cyano-6-methylpyridine-2-carboxylic acid is unique due to the presence of both a cyano and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of electronic and steric properties, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

生物活性

5-Cyano-6-methylpyridine-2-carboxylic acid (CMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

CMPCA is characterized by the presence of a cyano group and a carboxylic acid group attached to a pyridine ring. Its molecular formula is C_8H_6N_2O_2, and it exhibits both polar and non-polar characteristics due to its functional groups, which influence its interaction with biological macromolecules.

The biological activity of CMPCA is primarily attributed to its ability to interact with various enzymes and receptors. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This interaction can lead to several biological effects, including:

- Enzyme Inhibition : CMPCA has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular responses.

Antimicrobial Activity

CMPCA has demonstrated antimicrobial properties against various pathogens. A study indicated that it effectively inhibited the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Antioxidant Activity

Research has also highlighted the antioxidant potential of CMPCA. In vitro assays demonstrated that it scavenges free radicals effectively, suggesting a role in protecting cells from oxidative stress. This property could be beneficial in preventing diseases associated with oxidative damage.

Anticancer Properties

CMPCA is being explored for its anticancer effects. Studies have indicated that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The compound's ability to interfere with specific signaling pathways involved in cancer progression has been a focus of recent investigations .

Case Studies

- Antibacterial Efficacy : In a controlled study, CMPCA was tested against clinical isolates of Pseudomonas aeruginosa. The results showed significant inhibition at concentrations as low as 25 mg/mL, indicating its potential as an alternative treatment for resistant bacterial strains.

- Antioxidant Activity Assessment : A comparative study evaluated CMPCA alongside other known antioxidants. The results indicated that CMPCA exhibited superior free radical scavenging activity, making it a candidate for further research in the field of nutraceuticals .

Research Findings

Recent studies have focused on the synthesis and optimization of CMPCA derivatives to enhance its biological activity. Modifications to the pyridine ring and functional groups have resulted in compounds with improved potency against specific targets.

Comparison with Similar Compounds

CMPCA's unique structure allows it to exhibit distinct biological activities compared to related compounds such as:

| Compound | Biological Activity |

|---|---|

| 6-Methylpyridine-2-carboxylic acid | Moderate antibacterial activity |

| 5-Cyano-2-methylpyridine | Limited receptor interaction |

| 5-Cyano-6-chloropyridine-2-carboxylic acid | Enhanced enzyme inhibition |

CMPCA stands out due to its dual functional groups that enhance its reactivity and potential applications in drug development .

特性

IUPAC Name |

5-cyano-6-methylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-6(4-9)2-3-7(10-5)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHKZRJTZQWLDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855916-58-4 |

Source

|

| Record name | 5-cyano-6-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。